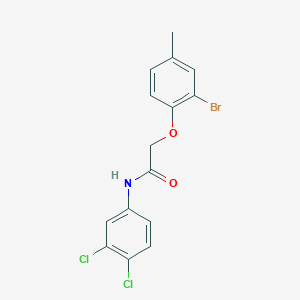
1-(3,5-dichlorophenyl)-4-(3-ethoxy-2-hydroxybenzylidene)-3,5-pyrazolidinedione
Vue d'ensemble
Description
1-(3,5-dichlorophenyl)-4-(3-ethoxy-2-hydroxybenzylidene)-3,5-pyrazolidinedione, also known as Etoricoxib, is a selective COX-2 inhibitor that is used as a non-steroidal anti-inflammatory drug (NSAID). It is commonly used to treat pain and inflammation associated with osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gouty arthritis. Etoricoxib has been found to be more effective than traditional NSAIDs in reducing pain and inflammation, while also having fewer gastrointestinal side effects.
Mécanisme D'action
1-(3,5-dichlorophenyl)-4-(3-ethoxy-2-hydroxybenzylidene)-3,5-pyrazolidinedione works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting the COX-2 enzyme, 1-(3,5-dichlorophenyl)-4-(3-ethoxy-2-hydroxybenzylidene)-3,5-pyrazolidinedione reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
1-(3,5-dichlorophenyl)-4-(3-ethoxy-2-hydroxybenzylidene)-3,5-pyrazolidinedione has been found to have several biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are responsible for inflammation and pain. 1-(3,5-dichlorophenyl)-4-(3-ethoxy-2-hydroxybenzylidene)-3,5-pyrazolidinedione has also been found to reduce the production of cytokines, which are involved in the inflammatory response. Additionally, 1-(3,5-dichlorophenyl)-4-(3-ethoxy-2-hydroxybenzylidene)-3,5-pyrazolidinedione has been found to have anti-angiogenic effects, which may be beneficial in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,5-dichlorophenyl)-4-(3-ethoxy-2-hydroxybenzylidene)-3,5-pyrazolidinedione has several advantages and limitations for lab experiments. One advantage is its selective inhibition of COX-2, which makes it more effective in reducing inflammation and pain than traditional NSAIDs. Another advantage is its reduced risk of gastrointestinal side effects compared to traditional NSAIDs. However, one limitation is that 1-(3,5-dichlorophenyl)-4-(3-ethoxy-2-hydroxybenzylidene)-3,5-pyrazolidinedione may have potential cardiovascular side effects, which may limit its use in certain patient populations.
Orientations Futures
There are several future directions for the study of 1-(3,5-dichlorophenyl)-4-(3-ethoxy-2-hydroxybenzylidene)-3,5-pyrazolidinedione. One direction is the development of new formulations of 1-(3,5-dichlorophenyl)-4-(3-ethoxy-2-hydroxybenzylidene)-3,5-pyrazolidinedione that may be more effective in treating inflammatory conditions. Another direction is the study of 1-(3,5-dichlorophenyl)-4-(3-ethoxy-2-hydroxybenzylidene)-3,5-pyrazolidinedione in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of 1-(3,5-dichlorophenyl)-4-(3-ethoxy-2-hydroxybenzylidene)-3,5-pyrazolidinedione.
Applications De Recherche Scientifique
1-(3,5-dichlorophenyl)-4-(3-ethoxy-2-hydroxybenzylidene)-3,5-pyrazolidinedione has been extensively studied in the scientific community for its potential use in treating various inflammatory conditions. It has been found to be effective in reducing pain and inflammation in patients with osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gouty arthritis. 1-(3,5-dichlorophenyl)-4-(3-ethoxy-2-hydroxybenzylidene)-3,5-pyrazolidinedione has also been studied for its potential use in treating other conditions, such as Alzheimer's disease, cancer, and cardiovascular disease.
Propriétés
IUPAC Name |
(4Z)-1-(3,5-dichlorophenyl)-4-[(3-ethoxy-2-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4/c1-2-26-15-5-3-4-10(16(15)23)6-14-17(24)21-22(18(14)25)13-8-11(19)7-12(20)9-13/h3-9,23H,2H2,1H3,(H,21,24)/b14-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSCVHHLXDCBJD-NSIKDUERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)NN(C2=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-1-(3,5-dichlorophenyl)-4-[(3-ethoxy-2-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-bromophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3741029.png)
![2-imino-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B3741035.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B3741040.png)


![N,N'-(2-chloro-1,4-phenylene)bis{4-[(2,2-dimethylpropanoyl)amino]benzamide}](/img/structure/B3741052.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B3741057.png)
![2-[(4-bromo-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3741073.png)
![methyl 1-[(4-bromophenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B3741088.png)
![5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3741103.png)
![N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B3741121.png)

![3-chloro-5-(2-furyl)-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3741142.png)
![5-(4-chlorophenyl)-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3741144.png)